molecular formula C17H25BrN2O4 B12987703 Di-tert-butyl ((4-bromo-6-methylpyridin-2-yl)methyl)iminodicarbonate

Di-tert-butyl ((4-bromo-6-methylpyridin-2-yl)methyl)iminodicarbonate

Cat. No.: B12987703
M. Wt: 401.3 g/mol
InChI Key: HQOJIVASKMUCMY-UHFFFAOYSA-N
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Description

Di-tert-butyl ((4-bromo-6-methylpyridin-2-yl)methyl)iminodicarbonate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromine atom and a methyl group, as well as an iminodicarbonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl ((4-bromo-6-methylpyridin-2-yl)methyl)iminodicarbonate typically involves the reaction of tert-butyl chloroformate with 4-bromo-6-methylpyridine-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then treated with di-tert-butyl dicarbonate to form the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl ((4-bromo-6-methylpyridin-2-yl)methyl)iminodicarbonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridines.

    Hydrolysis: The iminodicarbonate moiety can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dihydropyridines.

    Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

Di-tert-butyl ((4-bromo-6-methylpyridin-2-yl)methyl)iminodicarbonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Di-tert-butyl ((4-bromo-6-methylpyridin-2-yl)methyl)iminodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylpyridine: A sterically hindered, non-nucleophilic base used in organic synthesis.

    2,4,6-Tri-tert-butylpyridine: Another bulky pyridine derivative with similar applications in organic chemistry.

Uniqueness

Di-tert-butyl ((4-bromo-6-methylpyridin-2-yl)methyl)iminodicarbonate is unique due to its specific substitution pattern and the presence of the iminodicarbonate moiety. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H25BrN2O4

Molecular Weight

401.3 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-6-methylpyridin-2-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H25BrN2O4/c1-11-8-12(18)9-13(19-11)10-20(14(21)23-16(2,3)4)15(22)24-17(5,6)7/h8-9H,10H2,1-7H3

InChI Key

HQOJIVASKMUCMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Br

Origin of Product

United States

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